
Dopamine 3-β-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dopamine 3-β-D-Glucuronide Sodium Salt is a compound used in pharmaceutical testing . It is a metabolite of dopamine, a neurotransmitter that plays a significant role in the human nervous system . The compound has a molecular weight of 351.28 and a molecular formula of C14H18NNaO8 .
Chemical Reactions Analysis
While specific chemical reactions involving Dopamine 3-β-D-Glucuronide Sodium Salt are not available, it’s important to note that β-glucuronidase, a type of hydrolase, can catalyze the breakdown of glucuronides . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota, and abnormal changes in its activity are often associated with various diseases .Aplicaciones Científicas De Investigación
Biomedicine: Dopamine Regulation and Type 2 Diabetes
Summary of Application
Dopamine plays a crucial role in regulating several functions such as voluntary movements, spatial memory, motivation, sleep, arousal, feeding, immune function, maternal behaviors, and lactation . The role of dopamine in the pathophysiology of type 2 diabetes mellitus (T2D) and chronic complications associated with it is less clear .
Methods of Application or Experimental Procedures
The study involves a comprehensive review of recent evidence on the role of dopamine in regulating insular metabolism and activity, the pathophysiology of traditional chronic complications associated with T2D, and the pathophysiological interconnection between T2D and chronic neurological and psychiatric disorders characterized by impaired dopamine activity/metabolism .
Results or Outcomes
Reinforcing dopamine signaling is therapeutic in T2D, especially in patients with dopamine-related disorders, such as Parkinson’s and Huntington’s diseases, addictions, and attention-deficit/hyperactivity disorder . Certain medications approved for T2D (e.g., metformin, pioglitazone, incretin-based therapy, and gliflozins) may have a therapeutic role in such dopamine-related disorders due to anti-inflammatory and anti-oxidative effects, improvement in insulin signaling, neuroinflammation, mitochondrial dysfunction, autophagy, and apoptosis, restoration of striatal dopamine synthesis, and modulation of dopamine signaling associated with reward and hedonic eating .
Biomedicine: β-Glucuronidase Activity Detection
Summary of Application
β-Glucuronidase (β-GLU) is a type of hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota . Abnormal changes in β-GLU activity are often correlated with the occurrence of diseases and deterioration of water quality . Therefore, detection of β-GLU activity is of great significance in biomedicine and environmental health such as cancer diagnosis and water monitoring .
Methods of Application or Experimental Procedures
The study involves a comprehensive review of recent advances in the detection of β-GLU activity . The sensors for β-GLU activity detection, which have the advantages of rapid and reliable detection, have been attracting increased attentions . The principles, performances, and limitations of these β-GLU sensors, including colorimetric sensing, fluorescent sensing, electrochemical sensing for the determination of β-GLU activity, have been summarized and discussed .
Results or Outcomes
The detection of β-GLU activity is of significance not only in screening tumor lesions, but also in the monitoring of microbiological quality of water sources .
Biomedicine: Zidovudine Metabolism
Summary of Application
3’-Azido-3’-deoxythymidine β-D-glucuronide is the metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor . Zidovudine is an antiretroviral medication used to prevent and treat HIV .
Methods of Application or Experimental Procedures
Zidovudine is used in pregnancy to reduce mother to infant transmission of HIV . Understanding the disposition of AZT in the fetus is necessary to optimize therapeutic regimens directed toward the fetus .
Results or Outcomes
The study of the metabolism of zidovudine helps in understanding its disposition in the fetus and optimizing therapeutic regimens directed toward the fetus .
Direcciones Futuras
While specific future directions for Dopamine 3-β-D-Glucuronide Sodium Salt are not mentioned in the available resources, it’s worth noting that research into dopamine and its metabolites continues to be a significant area of interest. This is particularly true in the context of neurological diseases, given dopamine’s crucial role in the nervous system .
Propiedades
Número CAS |
69975-91-3 |
|---|---|
Nombre del producto |
Dopamine 3-β-D-Glucuronide Sodium Salt |
Fórmula molecular |
C₁₄H₁₈NNaO₈ |
Peso molecular |
351.28 |
Sinónimos |
5-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Sodium Salt; Dopamine-3-O-glucuronide Sodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



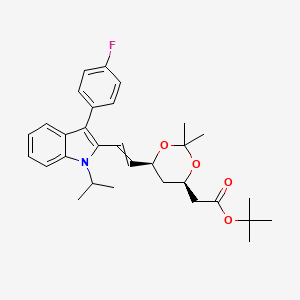
![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)
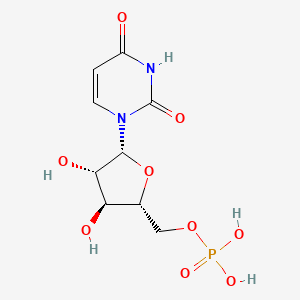
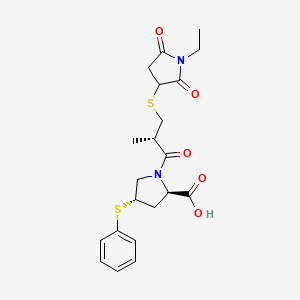
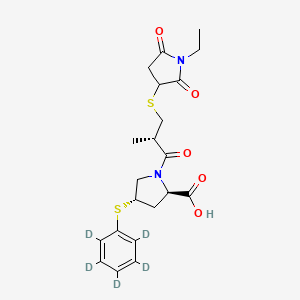
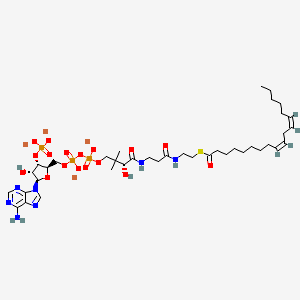
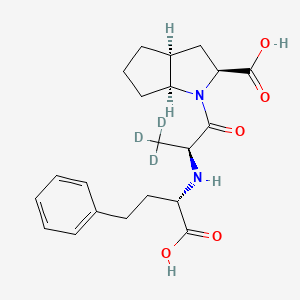
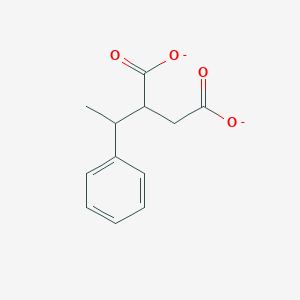
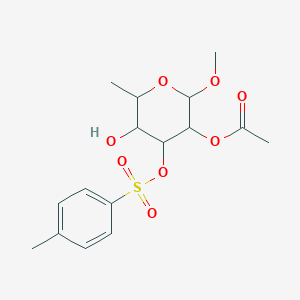
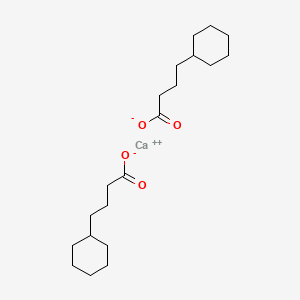

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)